N-[(2-hydroxy-1-naphthyl)(phenyl)methyl]-2,2-dimethylpropanamide
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Overview
Description
N-[(2-hydroxy-1-naphthyl)(phenyl)methyl]-2,2-dimethylpropanamide is an organic compound that features a naphthalene ring, a phenyl group, and a propanamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2-hydroxy-1-naphthyl)(phenyl)methyl]-2,2-dimethylpropanamide typically involves the reaction of 2-hydroxy-1-naphthaldehyde with phenylmagnesium bromide to form the corresponding alcohol. This intermediate is then reacted with 2,2-dimethylpropanoyl chloride in the presence of a base such as pyridine to yield the final product.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
N-[(2-hydroxy-1-naphthyl)(phenyl)methyl]-2,2-dimethylpropanamide can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group on the naphthalene ring can be oxidized to form a ketone.
Reduction: The carbonyl group in the propanamide moiety can be reduced to form an alcohol.
Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine or nitric acid under acidic conditions.
Major Products Formed
Oxidation: Formation of a ketone derivative.
Reduction: Formation of an alcohol derivative.
Substitution: Formation of substituted aromatic compounds.
Scientific Research Applications
N-[(2-hydroxy-1-naphthyl)(phenyl)methyl]-2,2-dimethylpropanamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[(2-hydroxy-1-naphthyl)(phenyl)methyl]-2,2-dimethylpropanamide involves its interaction with specific molecular targets. The hydroxyl group on the naphthalene ring can form hydrogen bonds with biological molecules, while the phenyl group can participate in π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- N-[(2-hydroxy-1-naphthyl)(phenyl)methyl]acetamide
- N-[(2-hydroxy-1-naphthyl)(phenyl)methyl]-2-methoxybenzamide
- N-[(2-hydroxy-1-naphthyl)(phenyl)methyl]-2-furamide
Uniqueness
N-[(2-hydroxy-1-naphthyl)(phenyl)methyl]-2,2-dimethylpropanamide is unique due to the presence of the 2,2-dimethylpropanamide moiety, which imparts distinct steric and electronic properties. This uniqueness can influence its reactivity and interactions with other molecules, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C22H23NO2 |
---|---|
Molecular Weight |
333.4 g/mol |
IUPAC Name |
N-[(2-hydroxynaphthalen-1-yl)-phenylmethyl]-2,2-dimethylpropanamide |
InChI |
InChI=1S/C22H23NO2/c1-22(2,3)21(25)23-20(16-10-5-4-6-11-16)19-17-12-8-7-9-15(17)13-14-18(19)24/h4-14,20,24H,1-3H3,(H,23,25) |
InChI Key |
MVNNBWUETIDNRH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C(=O)NC(C1=CC=CC=C1)C2=C(C=CC3=CC=CC=C32)O |
solubility |
0.9 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
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